2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
Description
2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H23NO3/c1-21(16-17-8-4-3-5-9-17)14-15-24-20(22)13-12-18-10-6-7-11-19(18)23-2/h3-13H,14-16H2,1-2H3/b13-12+ |
InChI Key |
SSHBMYVLPKZBDT-OUKQBFOZSA-N |
Isomeric SMILES |
CN(CCOC(=O)/C=C/C1=CC=CC=C1OC)CC2=CC=CC=C2 |
Canonical SMILES |
CN(CCOC(=O)C=CC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate typically involves a multi-step process:
-
Formation of the Amino Alcohol: : The initial step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine. This is followed by the reaction with ethylene oxide to produce 2-[benzyl(methyl)amino]ethanol.
-
Esterification: : The amino alcohol is then esterified with (2E)-3-(2-methoxyphenyl)prop-2-enoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the double bond in the prop-2-enoate moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to interact with biological molecules could make it useful in the development of pharmaceuticals for treating various conditions.
Industry
In the industrial sector, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism by which 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific use, whether as a drug, a research tool, or an industrial material.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
- 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-chlorophenyl)prop-2-enoate
- 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate
Uniqueness
Compared to these similar compounds, 2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of the methoxy group on the aromatic ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
